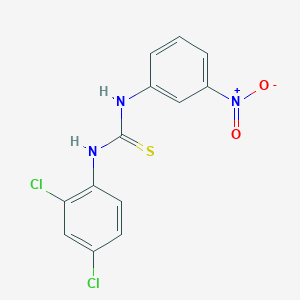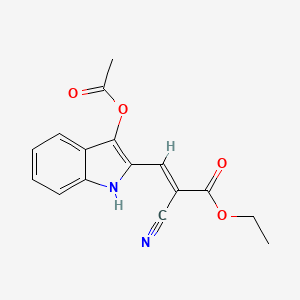![molecular formula C11H19N3O2S B5799590 ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-thioxo-1,2,4-triazaspiro[45]dec-2-yl)acetate is a synthetic organic compound with the molecular formula C₁₁H₁₉N₃O₂S It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate typically involves the reaction of a suitable precursor with ethyl bromoacetate in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Base: Bases such as potassium carbonate or sodium hydride are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioxo groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl (3-thioxo-1,2,4-triazaspiro[4.7]dodec-2-yl)acetate: This compound has a similar structure but with a different ring size, which may affect its chemical properties and biological activity.
1,2,4-Triazolethiones: These compounds share the triazolethione moiety and are known for their antiviral and anti-infective properties.
Thiadiazoles and Thioamides: These compounds also contain sulfur and nitrogen heterocycles and are studied for their antimicrobial and anticancer activities.
This compound is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
ethyl 2-(3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-2-16-9(15)8-14-10(17)12-11(13-14)6-4-3-5-7-11/h13H,2-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOSADRAZZPGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=S)NC2(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)



![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)

![N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide](/img/structure/B5799603.png)
![{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone](/img/structure/B5799614.png)
